molecular formula C15H19N3O2S2 B2891037 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea CAS No. 2034398-28-0

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2891037
CAS No.: 2034398-28-0
M. Wt: 337.46
InChI Key: IHIDRBFXWWJAOY-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of furan, thiomorpholine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-3-yl and thiophen-2-yl derivatives. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets in biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Furan-3-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    1-(2-(Furan-3-yl)-2-piperidinoethyl)-3-(thiophen-2-yl)urea: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea is unique due to the presence of both furan and thiophene rings, as well as the thiomorpholine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-15(17-14-2-1-7-22-14)16-10-13(12-3-6-20-11-12)18-4-8-21-9-5-18/h1-3,6-7,11,13H,4-5,8-10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIDRBFXWWJAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NC2=CC=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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